Sucrose 1'-benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

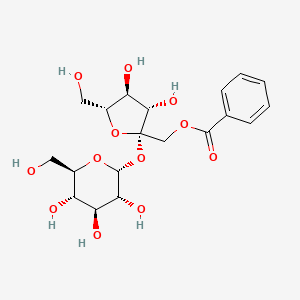

Sucrose 1’-benzoate: is a derivative of sucrose, where one of the hydroxyl groups is esterified with benzoic acid. This compound is known for its unique properties and applications in various fields such as chemistry, biology, and industry. It is a non-reducing disaccharide composed of glucose and fructose units linked via their anomeric carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sucrose 1’-benzoate typically involves the reaction of sucrose with benzoic acid or its derivatives. One common method is to react sucrose with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of sucrose 1’-benzoate involves similar synthetic routes but on a larger scale. The process includes the preparation of sodium sucrate by reacting sucrose with sodium hydroxide, followed by the addition of benzoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sucrose 1’-benzoate undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield sucrose and benzoic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

Hydrolysis: Sucrose and benzoic acid.

Substitution: Various substituted sucrose derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sucrose 1’-benzoate is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for selective modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: In biological research, sucrose 1’-benzoate is studied for its potential as a drug permeability enhancer. It has been shown to increase the permeability of drugs across biological membranes, making it a promising candidate for drug delivery systems .

Industry: The compound is used in the production of high-performance materials such as liquid crystal display films and holographic photographic materials. It is also used in coatings and cosmetics for its film-forming and adhesive properties .

Mechanism of Action

The mechanism by which sucrose 1’-benzoate exerts its effects involves its interaction with biological membranes. The ester group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and alter membrane permeability. This property is particularly useful in drug delivery, where it facilitates the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Sucrose Octaacetate: Another ester derivative of sucrose, used as a bittering agent.

Sucrose Monolaurate: A surfactant used in food and pharmaceutical industries.

Lactose Benzoate: Similar to sucrose 1’-benzoate but derived from lactose.

Uniqueness: Sucrose 1’-benzoate stands out due to its specific esterification at the 1’ position, which imparts unique properties such as enhanced lipophilicity and selective reactivity. This makes it particularly valuable in applications requiring precise molecular modifications .

Biological Activity

Sucrose 1'-benzoate, a derivative of sucrose, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article explores the compound's biological properties, including its antimicrobial effects, permeability-enhancing capabilities, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of sucrose with benzoic acid. This modification alters the physicochemical properties of sucrose, enhancing its solubility and biological activity. The synthesis typically involves the use of acid catalysts and can be optimized for yield and purity by adjusting reaction conditions such as temperature and reaction time.

Antimicrobial Activity

Recent studies have demonstrated that sucrose esters, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

| Aspergillus niger | 80 |

These findings indicate that this compound may serve as an effective natural preservative in food products, potentially reducing reliance on synthetic preservatives.

Permeability-Enhancing Properties

The permeability-enhancing effects of sucrose esters have been extensively studied, particularly in relation to drug delivery systems. This compound has been shown to improve the absorption of therapeutic agents across biological membranes.

Case Study: Intestinal Permeation Enhancement

In a study evaluating the impact of sucrose esters on drug absorption, this compound was administered alongside alendronate in rat models. The results indicated that the presence of this compound significantly increased the permeability of alendronate across intestinal membranes:

- Experimental Setup : In situ instillation method on rat intestines.

- Results : Enhanced absorption was observed with a concentration-dependent response; at a concentration of 1% w/v, no cytotoxic effects were noted.

This suggests that this compound could be utilized to enhance the bioavailability of poorly soluble drugs.

Mechanistic Insights

Mechanistic studies have revealed that sucrose esters can alter membrane fluidity and influence tight junction integrity in epithelial cells. For instance, fluorescence anisotropy measurements indicated changes in membrane dynamics upon treatment with sucrose esters, leading to increased permeability through both transcellular and paracellular routes.

Therapeutic Potential

The biological activities of this compound extend beyond antimicrobial effects and permeability enhancement. Its role as a potential therapeutic agent is under investigation in various contexts:

- Wound Healing : Preliminary studies suggest that sucrose esters may promote wound healing by enhancing cellular migration and proliferation.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses, making them candidates for further research in inflammatory diseases.

Properties

CAS No. |

123499-67-2 |

|---|---|

Molecular Formula |

C19H26O12 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C19H26O12/c20-6-10-12(22)14(24)15(25)18(29-10)31-19(16(26)13(23)11(7-21)30-19)8-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 |

InChI Key |

SYDJVRWZOWPNNO-OVUASUNJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.